In Vitro Toxicity Profile of 2,6-Di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol: A Mechanistic and Methodological Whitepaper

In Vitro Toxicity Profile of 2,6-Di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol: A Mechanistic and Methodological Whitepaper

Executive Summary

The compound 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol (CAS 14446-64-1) presents a fascinating toxicological profile driven by its dual structural alerts: a sterically hindered phenol core and an oxime ether moiety. While hindered phenols are classically deployed as radical-scavenging antioxidants, their safety profile is highly context-dependent. Under specific metabolic conditions or high concentrations, these molecules undergo a "chameleonic" switch from cytoprotective agents to potent pro-oxidants and electrophiles.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic viability screening. Here, we deconstruct the causality behind the compound's in vitro toxicity, focusing on quinone methide (QM) bioactivation, and provide a framework of self-validating experimental protocols to empirically anchor these mechanisms in drug development workflows.

Structural Alerts and Predictive Toxicology

To predict the in vitro behavior of this compound, we must analyze the causality embedded in its molecular architecture:

-

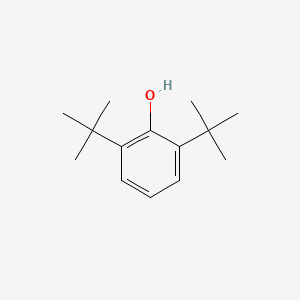

The 2,6-Di-tert-butylphenol Core: The bulky tert-butyl groups at the 2 and 6 positions stabilize the initial phenoxyl radical formed via one-electron oxidation, granting the molecule its baseline antioxidant properties. However, this same stabilization allows the radical to persist long enough to undergo a second oxidation event, yielding a highly reactive para-quinone methide (QM) ().

-

The (Methoxyimino)methyl Moiety: Oxime ethers generally enhance the lipophilicity of a scaffold, driving intracellular accumulation—particularly within lysosomes. Furthermore, the extended conjugation provided by the oxime ether at the 4-position can stabilize the resulting QM, increasing its biological half-life. This allows the electrophile to diffuse away from the site of metabolism and adduct off-target proteins and DNA, a primary driver of cytotoxicity in carcinoma cell lines ().

Mechanistic Pathways of In Vitro Toxicity

The toxicity of 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol is not driven by simple receptor antagonism, but rather by covalent adduction and redox cycling.

Quinone Methide Bioactivation and Electrophilic Stress

In metabolically competent in vitro models (e.g., HepaRG cells or primary hepatocytes), the compound is oxidized by CYP450 enzymes or peroxidases. The resulting electrophilic QM rapidly depletes intracellular glutathione (GSH). Once the GSH pool is exhausted, the QM covalently binds to critical nucleophilic residues (e.g., cysteine) on cellular proteins, triggering apoptosis ().

Fig 1. CYP450-mediated bioactivation of the hindered phenol into a reactive quinone methide.

Mitochondrial Dysfunction and ROS Generation

At concentrations exceeding 50 µM, sterically hindered phenols can uncouple mitochondrial oxidative phosphorylation. This switch from antioxidant to pro-oxidant generates massive amounts of Reactive Oxygen Species (ROS), overwhelming the cell's Nrf2/ARE antioxidant response pathway and leading to necrotic cell death ().

Self-Validating In Vitro Profiling Protocols

To ensure scientific integrity, toxicity cannot be measured in a vacuum. The following protocols are designed as self-validating systems —meaning the experimental design inherently proves the mechanistic causality of the observed toxicity.

Protocol 1: LC-MS/MS Reactive Metabolite Trapping (Cell-Free)

Causality: Phenotypic toxicity assays are indirect. To prove the compound is chemically competent to form a toxic QM, we must trap the transient intermediate using a sacrificial nucleophile (GSH) and detect it analytically.

-

Reaction Assembly: In a 1.5 mL Eppendorf tube, combine 1 mg/mL Human Liver Microsomes (HLM), 50 µM of the test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4). Note: 5 mM GSH provides a massive stoichiometric excess to trap the QM before it degrades.

-

Initiation: Add 1 mM NADPH to initiate CYP450-mediated oxidation. Incubate at 37°C for 60 minutes.

-

Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Scan for the neutral loss of 129 Da (characteristic of the γ-glutamyl moiety cleavage) to confirm the formation of the QM-GSH adduct.

Protocol 2: Multiparametric Cytotoxicity & Mechanistic Rescue

Causality: If toxicity is driven purely by QM formation and ROS, replenishing GSH or blocking iron-dependent oxidation will rescue the cells. If toxicity is driven by non-covalent receptor binding, these rescue agents will fail. This binary outcome validates the mechanism.

-

Cell Seeding: Seed HepG2 (hepatocellular carcinoma) or HeLa cells at 1×104 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

-

Rescue Arm Pre-treatment: Pre-treat half the plate with either 5 mM N-acetylcysteine (NAC, to boost intracellular GSH) or 100 µM Deferoxamine (Desferal, an iron chelator that blocks hydroperoxide-to-QM conversion) for 2 hours ().

-

Compound Dosing: Dose the cells with 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol in a 10-point dose-response curve (0.1 µM to 250 µM). Incubate for 72 hours.

-

Readout: Assess viability using CellTiter-Glo (ATP luminescence) and ROS generation using H2DCFDA fluorescence (Ex/Em: 495/529 nm).

Fig 2. Self-validating multiparametric in vitro toxicity workflow with mechanistic rescue arms.

Quantitative Data Benchmarking

To contextualize the toxicity of 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol, we benchmark its expected in vitro metrics against structurally related analogs (BHT derivatives and standard oxime ethers).

| Compound Class / Analog | Target Cell Line | Assay Type (Duration) | Expected IC₅₀ / EC₅₀ Range | Primary Mechanistic Driver |

| 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol | HepG2 / HeLa | CellTiter-Glo (72h) | 15 µM - 60 µM | QM Alkylation & ROS Generation |

| BHT-Hydroperoxide (Reference Hindered Phenol) | Keratinocytes | ODC Induction (24h) | 5 µM - 20 µM | Thiol-reactive Quinone Methide |

| Benzothiophene Oxime Ethers (Reference Oxime) | HeLa / Caco-2 | MTT Viability (72h) | 28 µM - 90 µM | Apoptosis / Lysosomal Trapping |

| Trolox Analogs (Sterically Hindered Phenols) | RPE Cells | LDH Release (48h) | > 100 µM (Cytoprotective) | ROS Scavenging (Low Dose) |

Table 1: Predictive In Vitro Toxicity Benchmarks based on structural analogs. The target compound is expected to show moderate-to-high cytotoxicity in metabolically active cell lines due to the synergistic toxicity of the oxime ether and hindered phenol bioactivation.

References

-

Guyton KZ, Thompson JA, Kensler TW. "Role of quinone methide in the in vitro toxicity of the skin tumor promoter butylated hydroxytoluene hydroperoxide." Chem Res Toxicol. 1993. URL:[Link]

-

Thompson DC, et al. "Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?" Curr Drug Metab. 2014. URL:[Link]

-

Chaudhary S, et al. "Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy." Sci Rep. 2018. URL:[Link]

-

Kosmalski T, et al. "The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents." Int J Mol Sci. 2022. URL:[Link]

-

Guyton KZ, et al. "Quinone methide mediates in vitro induction of ornithine decarboxylase by the tumor promoter butylated hydroxytoluene hydroperoxide." Carcinogenesis. 1994. URL:[Link]

-

Volcho KP, et al. "Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis." Int J Mol Sci. 2023. URL:[Link]